Aganepag

Vue d'ensemble

Description

L’Aganepag est un agoniste puissant du récepteur Prostanoid EP2, connu pour sa forte sélectivité et son efficacité. Il a une valeur de CE50 de 0,19 nM, ce qui indique sa forte affinité de liaison au récepteur EP2, tout en n’ayant aucune activité au récepteur EP4 . L’this compound est principalement utilisé dans la recherche liée à la cicatrisation des plaies, à la réduction des cicatrices, à la prévention des cicatrices et au traitement et à la prévention des rides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’Aganepag implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels pour obtenir l’activité souhaitée. La méthode de préparation de la liqueur mère implique la dissolution de 2 mg du médicament dans 50 μL de diméthylsulfoxyde (DMSO), ce qui donne une concentration de liqueur mère de 40 mg/mL .

Méthodes de production industrielle

Les méthodes de production industrielle de l’this compound ne sont pas largement documentées. Le composé est disponible à des fins de recherche auprès de divers fournisseurs, ce qui indique qu’il est synthétisé et purifié dans des conditions de laboratoire contrôlées pour garantir une pureté et une efficacité élevées .

Analyse Des Réactions Chimiques

Types de réactions

L’Aganepag subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou le retrait d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou le retrait d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions communs

Les réactifs communs utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions spécifiques dépendent de la réaction souhaitée et des groupes fonctionnels impliqués.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound, qui peuvent avoir des activités biologiques et des applications différentes. Par exemple, l’oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des produits désoxygénés.

Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les interactions récepteur-ligand et les effets des modifications structurelles sur l’activité biologique.

Biologie : Étudié pour son rôle dans les voies de signalisation cellulaire et ses effets sur la prolifération et la différenciation cellulaires.

Industrie : Utilisé dans le développement de produits cosmétiques visant à réduire les cicatrices et à prévenir les rides.

Applications De Recherche Scientifique

Glaucoma Management

Aganepag is primarily studied for its efficacy in lowering intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. The compound has shown promising results in various clinical trials, demonstrating its potential as an effective treatment option.

Clinical Trials and Efficacy

-

Phase II and III Studies :

- In a series of randomized controlled trials, this compound was tested against existing treatments such as latanoprost. Results indicated that a 0.002% concentration of this compound effectively reduced IOP comparable to latanoprost while exhibiting a favorable safety profile .

- A notable study identified that this compound provided stable IOP-lowering effects over time, with maximum reductions observed within the first week of treatment .

- Tolerability :

Comparative Effectiveness

This compound has been compared to traditional therapies in several studies:

| Study | Treatment | Patient Group | IOP Reduction | Adverse Effects |

|---|---|---|---|---|

| Ayame Study | This compound 0.002% vs Latanoprost 0.005% | 190 patients with POAG | Comparable reduction | Conjunctival hyperemia (24.5%) |

| FUJI Study | This compound 0.002% | Non-responders to Latanoprost | Significant reduction | Mild conjunctival hyperemia (32%) |

| RENGE Study | This compound 0.002% | 125 patients with varying IOP levels | Effective across cohorts | Conjunctival hyperemia, macular edema |

Regulatory Status

As of now, this compound has received approval in several countries including Japan and is undergoing review in others such as the United States and India. It is marketed under the name Eybelis by Santen Pharmaceutical Co., Ltd., highlighting its significance as the first commercially available EP2 receptor agonist for glaucoma treatment .

Mécanisme D'action

L’Aganepag exerce ses effets en se liant au récepteur Prostanoid EP2, un récepteur couplé aux protéines G impliqué dans divers processus physiologiques. Lors de la liaison, l’this compound active le récepteur, ce qui entraîne une augmentation des niveaux intracellulaires d’adénosine monophosphate cyclique (AMPc). Cette activation déclenche une cascade d’événements de signalisation qui favorisent la cicatrisation des plaies, réduisent la formation de cicatrices et préviennent le développement des rides .

Comparaison Avec Des Composés Similaires

Composés similaires

Omidenepag : Un autre agoniste du récepteur EP2 utilisé dans la gestion du glaucome.

Taprenepag : Un agoniste du récepteur EP2 étudié pour ses effets abaisseurs de la pression intraoculaire.

Unicité de l’Aganepag

L’this compound est unique en raison de sa forte sélectivité pour le récepteur EP2 et de sa puissante activité biologique. Contrairement à d’autres composés similaires, l’this compound ne présente aucune activité au niveau du récepteur EP4, ce qui en fait un outil hautement spécifique pour étudier les effets médiés par le récepteur EP2 .

Activité Biologique

Aganepag isopropyl, a small molecule under investigation for its therapeutic potential, particularly in treating glaucoma and ocular hypertension, has garnered attention due to its unique mechanism of action as a selective EP2 receptor agonist. This compound is being explored in various clinical trials to assess its efficacy and safety profile.

This compound functions primarily through the activation of the EP2 receptor, which is part of the prostaglandin receptor family. This activation leads to increased aqueous humor outflow, thereby reducing intraocular pressure (IOP) in patients with glaucoma or ocular hypertension. The compound's structural formula is with an average molecular weight of approximately 471.66 g/mol .

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, including:

- Trial NCT01110499 : This trial compared this compound to Bimatoprost, a well-established treatment for glaucoma. It aimed to determine the safety and efficacy of this compound in lowering IOP.

- RENGE Study : Focused on the long-term efficacy and safety of omidenepag isopropyl (a formulation related to this compound), this study reported that all adverse events were mild or moderate, indicating a favorable safety profile .

Comparative Efficacy Table

| Study | Treatment | Mean Baseline IOP (mmHg) | Post-Treatment IOP (mmHg) | Adverse Effects |

|---|---|---|---|---|

| Aihara et al. (2021) | This compound (0.002%) | 20.1 ± 2.2 | 17.8 ± 3.0 | Mild burning sensation |

| Aihara et al. (2019) | Latanoprost (0.005%) | 20.1 ± 1.9 | 17.9 ± 3.9 | Conjunctival hyperemia |

This table summarizes findings from pivotal studies demonstrating this compound's effectiveness in reducing IOP compared to traditional treatments like Latanoprost.

Clinical Outcomes

In a notable case study involving patients with primary open-angle glaucoma (POAG), this compound was administered over a period of 12 weeks, resulting in significant reductions in IOP across all measured time points . The study highlighted that patient tolerability was high, with minimal adverse effects reported.

Safety Profile

The safety profile of this compound has been assessed through various studies, revealing that most side effects were transient and manageable. Commonly reported adverse effects included mild ocular discomfort and transient hyperemia .

Research Findings

Recent research has focused on the pharmacological properties of this compound:

- IC₅₀ Values : The IC₅₀ for EP2 activation by this compound is approximately 0.19 nM, indicating potent biological activity .

- Potential Applications : Beyond glaucoma treatment, preliminary studies suggest that this compound may also be beneficial in wound healing and scar prevention due to its biological activity .

Propriétés

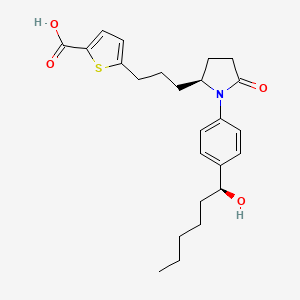

IUPAC Name |

5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4S/c1-2-3-4-8-21(26)17-9-11-19(12-10-17)25-18(13-16-23(25)27)6-5-7-20-14-15-22(30-20)24(28)29/h9-12,14-15,18,21,26H,2-8,13,16H2,1H3,(H,28,29)/t18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWCSPFQIXPFLD-RXVVDRJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)CCCC3=CC=C(S3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910562-18-4 | |

| Record name | Aganepag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910562184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGANEPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODT7ZEW9O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.